Plantagonine
Overview
Description
Plantagonine is a naturally occurring compound classified as an aromatic carboxylic acid and a pyridine derivative. Its chemical formula is C10H11NO2, and it has a molecular weight of 177.203 g/mol this compound is known for its unique structure, which includes a cyclopenta[c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of plantagonine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a cyclopentene derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the cyclopenta[c]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate this compound from other reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Plantagonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce fully hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of plantagonine involves its interaction with specific molecular targets and pathways. It is known to act as a Bronsted acid, donating protons to acceptor molecules. This property allows this compound to participate in various biochemical reactions, influencing cellular processes and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Plantagonine can be compared with other similar compounds, such as indicaine, which also contains a pyridine ring system. this compound’s unique cyclopenta[c]pyridine structure sets it apart from other pyridine derivatives.
List of Similar Compounds
- Indicaine
- Pyridine
- Cyclopentene derivatives
Properties
IUPAC Name |
(7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-7-8(6)4-11-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQBGQGMYNOCX-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=NC=C12)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C(C=NC=C12)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21913-34-8 | |
Record name | Plantagonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021913348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PLANTAGONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U47Y65RF6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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